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Dimethyldiphenyltin, with the chemical formula (CHs)2Sn(CeHs)2, is a tetraorganotin
compound that serves as a fundamental building block and reference compound in
organometallic chemistry.[1][2][3] Its well-defined structure, featuring both aliphatic and
aromatic substituents bonded to a central tin atom, makes it an excellent model for studying the
spectroscopic properties of more complex organotin derivatives. Accurate structural elucidation
is paramount for understanding reactivity, developing new synthetic methodologies, and
ensuring quality control in applications ranging from catalysis to materials science.

This technical guide provides a comprehensive analysis of the key spectroscopic data—
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to
characterize dimethyldiphenyltin. As senior application scientists, our goal is not merely to
present data but to explain the underlying principles and interpretative logic, offering a field-
proven perspective on how these techniques synergistically provide an unambiguous structural
portrait.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy:
A Multi-Nuclear Approach
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NMR spectroscopy is the most powerful tool for determining the solution-state structure of

dimethyldiphenyltin. By probing the magnetic environments of *H, 13C, and 1°Sn nuclei, we

can map the connectivity and geometry of the molecule with high precision.[5]

'H NMR Spectroscopy: Probing the Proton Environment

The *H NMR spectrum provides a direct view of the methyl and phenyl protons.

Methyl Protons (—CHs): The two methyl groups are chemically equivalent, giving rise to a
single, sharp resonance. A key diagnostic feature is the presence of "satellite" peaks flanking
the main singlet. These satellites arise from the coupling of the protons to the spin-active tin
isotopes, 11/Sn (7.68% abundance) and 11°Sn (8.58% abundance).[6][7] The presence of
these satellites is definitive proof that the methyl groups are directly bonded to the tin atom.
The magnitude of the two-bond coupling constant, typically denoted as 2J(11°Sn-1H), is
sensitive to the hybridization of the tin atom and the C-Sn-C bond angle, providing valuable
insight into the molecule's geometry.[8]

Phenyl Protons (—CeHs): The protons on the two phenyl rings produce a more complex
signal, typically appearing as a multiplet in the aromatic region of the spectrum (approx. 7.0-
7.6 ppm). This multiplet results from the overlapping signals of the ortho, meta, and para
protons.

13C NMR Spectroscopy: Mapping the Carbon Skeleton

The 13C NMR spectrum reveals the four unique carbon environments in the molecule.

o Methyl Carbon (—CHs): A single resonance is observed for the two equivalent methyl

carbons. This signal is split into a doublet by the tin nucleus. The one-bond coupling
constant, 1J(11°Sn-13C), is significantly larger than the proton coupling and is highly indicative
of the s-character of the Sn-C bond and the coordination geometry at the tin center.[8]

Phenyl Carbons (—CeHs): Four distinct signals are expected for the phenyl carbons: the ipso-
carbon (directly attached to tin) and the ortho, meta, and para carbons. Each of these signals
exhibits coupling to the tin nucleus, with the magnitude of the coupling constant ("J(Sn-C))
decreasing as the number of bonds between the atoms increases.
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119Sn NMR Spectroscopy: A Direct Window to the Tin
Center

As the most abundant and receptive spin-% tin isotope, 11°Sn NMR provides a direct and highly
sensitive probe of the electronic environment at the metal center. The chemical shift (d) is
strongly dependent on the coordination number and the nature of the substituents. For a
tetracoordinate compound like dimethyldiphenyltin, the chemical shift is expected in a

characteristic upfield region.

Summary of NMR Spectroscopic Data
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tin center.

Experimental Protocol: Acquiring High-Quality NMR

Spectra

Rationale: Proper sample preparation is critical for obtaining high-resolution spectra. The

choice of a deuterated solvent that fully dissolves the analyte prevents strong solvent signals

from obscuring the analyte's resonances.[9] Using a standard 5 mm NMR tube and ensuring

sufficient sample concentration are key to achieving a good signal-to-noise ratio.
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Procedure:

e Weigh approximately 10-20 mg of dimethyldiphenyltin directly into a clean, dry vial.
e Add approximately 0.6-0.7 mL of deuterated chloroform (CDCls).[10]

o Gently swirl or vortex the vial until the solid is completely dissolved.

e Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

» Wipe the outside of the NMR tube with a lint-free tissue dampened with ethanol or
isopropanol.

o Cap the NMR tube and place it in a spinner turbine, adjusting the depth with a gauge for the
specific spectrometer.

 Insert the sample into the NMR spectrometer.

e Acquire the spectrum using standard parameters for *H, 13C, and 1°Sn nuclei, including
locking onto the deuterium signal of the solvent and shimming the magnetic field to optimize
homogeneity.[9][11]

Visualization of *H NMR Tin Satellites
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Caption: Diagram of the methyl proton signal showing the main peak and satellite peaks from
coupling to tin isotopes.

Infrared (IR) Spectroscopy: Identifying Key
Functional Bonds

IR spectroscopy probes the vibrational frequencies of chemical bonds, providing a molecular
"fingerprint" and confirming the presence of key functional groups.[12] For
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dimethyldiphenyltin, the most informative regions of the spectrum are those corresponding to

the Sn-C bonds and the vibrations of the phenyl and methyl substituents.

Key Vibrational Modes

Sn-C (Tin-Carbon) Stretching: The most crucial absorptions for confirming the organotin
framework are the Sn-C stretching vibrations. The asymmetric (vas) and symmetric (vs)
stretches for both the Sn-C(methyl) and Sn-C(phenyl) bonds appear in the far-IR region.
These bands are definitive evidence of the carbon-tin bonds.[13]

Phenyl Group Vibrations: The phenyl rings give rise to several characteristic absorptions:
o Aromatic C-H Stretch: Found just above 3000 cm~1.
o Aromatic C=C Stretch: A series of sharp bands in the 1600-1450 cm~1 region.

o C-H Out-of-Plane Bending: Strong absorptions in the 750-700 cm~1! range, characteristic
of monosubstituted benzene rings.

Methyl Group Vibrations: The methyl groups are identified by their C-H stretching and
bending modes, typically found around 2950-2850 cm~* and 1450-1375 cm™1, respectively.

Summary of Key IR Absorptions
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Experimental Protocol: IR Sample Preparation (Thin Film
Method)

Rationale: For air-stable liquids or low-melting solids, the thin film method is a fast and simple
way to obtain a high-quality spectrum. It involves creating a thin layer of the sample between
two IR-transparent salt plates, ensuring the IR beam can pass through the sample.[14]

Procedure:

e Ensure two salt plates (e.g., NaCl or KBr) are clean and dry. Handle them only by the edges
to avoid transferring moisture from fingertips.

» Place one drop of liquid dimethyldiphenyltin (or a small amount of the molten solid) onto
the center of one plate.

o Carefully place the second salt plate on top of the first.
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o Gently press the plates together and rotate them slightly to spread the sample into a uniform,
thin film. The film should appear somewhat cloudy or show interference fringes (rainbow
colors), but not be so thick that it absorbs all the IR radiation.

o Place the assembled plates into the spectrometer's sample holder.

e Acquire a background spectrum of the empty beam path first, then acquire the sample
spectrum. The instrument software will automatically ratio the two to produce the final
absorbance or transmittance spectrum.

Visualization of IR Sample Preparation Workflow
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Caption: Workflow for preparing a thin film IR sample using salt plates.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
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Mass spectrometry provides the molecular weight of the compound and offers structural clues
through the analysis of its fragmentation pattern under energetic conditions.[15][16]

Isotopic Pattern: The Tin Sighature

The most striking feature in the mass spectrum of any tin-containing compound is the unique
isotopic cluster. Tin has ten stable isotopes, leading to a highly characteristic pattern for the
molecular ion and any tin-containing fragments. This pattern is an unambiguous indicator of the
presence of tin in an ion.

Fragmentation Pathways

Under Electron lonization (El), the dimethyldiphenyltin molecule will form a molecular ion
(M+*7), which then undergoes fragmentation. The most common pathways involve the cleavage
of the tin-carbon bonds, as these are typically the weakest bonds in the molecule.

o Loss of a Methyl Radical: The primary fragmentation is often the loss of a methyl group
(*CHs3) to form the [M - 15]* ion, (CH3)Sn(CeHs)2*. This fragment is often one of the most
abundant in the spectrum due to the stability of the resulting cation.

o Loss of a Phenyl Radical: Loss of a phenyl group (¢CesHs) is also a common pathway, leading
to the [M - 77]* ion, (CH3)2Sn(CeHs)*.

o Further Fragmentation: These initial fragments can lose additional organic groups, leading to
a cascade of smaller tin-containing ions such as [Sn(CeHs)]* and [Sn(CH3)]*, and ultimately
the bare Sn* ion.

Summary of Major Mass Fragments

m/z (for 120Sn) lon Formula Identity

304 [(CH3)212°Sn(CeHs)2] * Molecular lon (M)
289 [(CH3)12°Sn(CeHs)2]* [M - CH3]*

227 [(CH3)212°Sn(CeHs)]* [M - CeHs]*

197 [120Sn(CeHs)]* Tin-phenyl cation
135 [129Sn(CH53)]* Tin-methyl cation
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Experimental Protocol: Electron lonization Mass
Spectrometry (EI-MS)

Rationale: El is a robust, "hard" ionization technique suitable for relatively volatile and thermally
stable compounds like dimethyldiphenyltin. It reliably produces a molecular ion and a rich,
reproducible fragmentation pattern that is excellent for structural confirmation.

Procedure:

Dissolve a small amount (~1 mg) of dimethyldiphenyltin in a volatile solvent (e.g.,
dichloromethane or hexane).

¢ Introduce the sample into the mass spectrometer. This can be done via a direct insertion
probe (for solids/liquids) or by injection into a gas chromatograph (GC-MS) if sample purity
needs to be assessed simultaneously.

« In the ion source, the sample is vaporized and bombarded with a high-energy electron beam
(typically 70 eV).

e The resulting ions are accelerated, separated by their mass-to-charge ratio (m/z) in a mass
analyzer (e.g., a quadrupole), and detected.

e The resulting mass spectrum plots ion intensity versus m/z.

Visualization of Primary Fragmentation Pathways
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Caption: Primary fragmentation pathways for dimethyldiphenyltin under electron ionization
conditions.

Conclusion: A Synergistic Approach to Structural
Verification

The characterization of dimethyldiphenyltin is a clear illustration of the power of modern
spectroscopic methods. NMR spectroscopy provides an intricate map of the molecular
framework in solution, confirming the connectivity and geometry through chemical shifts and
coupling constants. Infrared spectroscopy offers rapid confirmation of the key functional
groups, particularly the crucial tin-carbon bonds. Finally, mass spectrometry validates the
molecular weight and reveals predictable fragmentation pathways, with the tin isotopic pattern
serving as an unmistakable signature.

Together, these three techniques provide a self-validating system of analysis. Each method
corroborates the findings of the others, culminating in an unambiguous and confident structural
assignment. This multi-faceted approach is fundamental to rigorous research and development
in organometallic chemistry.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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